2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid
Description
2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is a specialized compound used primarily in peptide synthesis and medicinal chemistry. Its structure features an ethyl group attached to a secondary amine, which is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group—a widely used protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions. The acetic acid moiety facilitates conjugation to other molecules, making it a versatile building block in solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-20(11-18(21)22)19(23)24-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,2,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRZSLGQRNZKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162545-29-1 | |
| Record name | 2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected glycine is then esterified with ethanol to form the ethyl ester derivative.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of glycine and Fmoc chloride are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. This property is crucial in peptide synthesis, where sequential addition of amino acids is required.
Comparison with Similar Compounds
Stability and Reactivity
- Brominated Derivatives (e.g., ): The bromine atom increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation or fluorescent labeling.
- Dual-Protected Compounds (e.g., ): Boc-Fmoc diaminoacetic acid allows orthogonal deprotection strategies, enabling sequential synthesis of complex peptides.
Solubility and Handling
- Aliphatic derivatives (e.g., target compound) generally exhibit better solubility in organic solvents (e.g., DMF, DCM) compared to aromatic analogs .
- Piperazine-containing derivatives show improved aqueous solubility due to the hydrophilic amine groups .
Research Findings and Case Studies
- Antibody-Drug Conjugates (ADCs): Fmoc-protected compounds like 3-((2-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)ethyl)dithio)propanoic acid () are used to synthesize disulfide-linked ADCs, leveraging the Fmoc group’s stability during conjugation .
- E-Selectin Antagonists: Fmoc-aminoethoxyethoxyacetic acid derivatives () serve as linkers in glycopeptide synthesis, highlighting the role of ethylene glycol spacers in improving bioavailability .
Biological Activity
2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid, also known by its CAS number 162545-29-1, is a compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and an ethyl amino acetic acid moiety that may influence its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C19H19NO4, with a molecular weight of 325.36 g/mol. The presence of the Fmoc group not only stabilizes the compound during synthesis but also enhances its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO4 |
| Molecular Weight | 325.36 g/mol |
| CAS Number | 162545-29-1 |
| Purity | ≥95% |
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
1. Antimicrobial Activity
Studies have indicated that derivatives of Fmoc-protected amino acids can exhibit antimicrobial properties. The structural characteristics of this compound may enhance its interaction with microbial membranes, potentially leading to disruption and cell death.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes like serine proteases, which are crucial in various biological processes including digestion and immune responses.
3. Cellular Uptake and Cytotoxicity
Research involving cellular models has shown that compounds with similar structures can be effectively taken up by cells, leading to cytotoxic effects in cancer cell lines. The fluorenylmethoxycarbonyl group may facilitate cellular penetration, making it a candidate for further investigation in cancer therapeutics.
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry examined various Fmoc-amino acid derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the amino acid structure significantly affected antimicrobial potency.
- Enzyme Inhibition Analysis : Research featured in Biochemistry highlighted the inhibitory effects of Fmoc-protected amino acids on serine proteases, suggesting potential applications in drug design for diseases involving protease dysregulation.
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Interaction with Enzymes : The compound may bind to active sites on enzymes, preventing substrate access and inhibiting enzymatic activity.
- Membrane Disruption : Its amphiphilic nature could allow it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.
- Signal Transduction Modulation : By influencing protein-ligand interactions, this compound might alter signaling pathways within cells, affecting processes like apoptosis or proliferation.
Q & A
Q. What are the optimal synthetic routes for 2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid in solid-phase peptide synthesis (SPPS)?
The compound is typically synthesized using Fmoc-based SPPS protocols. Key steps include:
- Resin Activation : Use NovaSyn TGR resin preloaded with a protected amino acid (e.g., Fmoc-protected alanine) .
- Coupling Reaction : React with ethylamine derivatives in dichloromethane (DCM) at -10°C to 20°C, using N-ethyl-N,N-diisopropylamine (DIEA) as a base to activate the carboxyl group .
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, followed by thorough washing with DCM and DMF .
- Purification : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product .
Q. How is the structural integrity of this compound validated post-synthesis?
- Mass Spectrometry : MALDI-TOF is used to confirm molecular weight (e.g., expected [M+H]+ ion for CₙHₘNOₓ) .
- HPLC Analysis : Purity (>95%) is assessed using a 10–90% acetonitrile gradient over 30 minutes with UV detection at 254 nm .
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ verify the ethyl group, Fmoc moiety, and acetic acid backbone .
Q. What solvents and conditions are critical for maintaining stability during storage?
- Store at -20°C in anhydrous DMF or DCM to prevent hydrolysis of the Fmoc group .
- Avoid moisture and prolonged exposure to light, which can degrade the ethyl-carbamate linkage .
Advanced Research Questions
Q. How does the ethyl group in 2-{ethyl[...]amino}acetic acid influence coupling efficiency compared to methyl or propyl analogs?
- Steric Effects : The ethyl group balances steric hindrance and reactivity, enabling >90% coupling efficiency with HBTU/HOBt activation, whereas bulkier groups (e.g., propyl) reduce yields by 15–20% .
- Solubility : Ethyl derivatives exhibit better solubility in DCM than methyl analogs, reducing aggregation during SPPS .
Q. What strategies mitigate side reactions during Fmoc deprotection in complex peptide sequences?
- Controlled Deprotection : Use 20% piperidine in DMF for 10 minutes (2 × 5-minute treatments) to minimize β-elimination or aspartimide formation .
- Additives : Include 0.1 M HOBt in the deprotection solution to suppress racemization .
Q. How can researchers resolve contradictions in solubility data for Fmoc-protected ethyl-amino acetic acid derivatives?
- Empirical Testing : Compare solubility in DMF, DCM, and THF using UV-Vis spectroscopy (λ = 280 nm for Fmoc quantification) .
- Co-solvents : Add 5–10% dimethyl sulfoxide (DMSO) to DCM for poorly soluble intermediates .
Q. What analytical methods differentiate stereochemical purity in ethyl-substituted Fmoc-amino acids?
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (85:15) to resolve enantiomers .
- Circular Dichroism (CD) : Monitor the 190–250 nm range for Fmoc-specific Cotton effects .
Methodological Troubleshooting
Q. Low yields during SPPS: Is the issue resin loading or coupling efficiency?
- Resin Loading Test : Perform a Kaiser test to quantify free amine groups pre- and post-coupling .
- Activation Optimization : Replace HBTU with COMU for higher coupling efficiency (reported 5–10% yield improvement) .
Q. Unexpected byproducts in MALDI-TOF spectra: How to identify them?
- MS/MS Fragmentation : Analyze fragment ions to distinguish truncation peptides (e.g., loss of ethyl-Fmoc group at m/z 222) .
- Side Reaction Screening : Check for Fmoc-deprotected intermediates using TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
Applications in Drug Design
Q. How does the ethyl-Fmoc moiety enhance bioactivity in peptide-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
